Apoptosis inducer 12

Antiproliferative Cancer GI50

Cancer researchers studying p53-mutant tumors face limited options for apoptosis induction. Apoptosis Inducer 12 (Compound 3z) overcomes this through a p53-independent mitochondrial mechanism, remaining active where p53-dependent inducers fail. • Broad-spectrum: GI50 0.24-96.6 μM across 9 human tumor cell lines (leukemia, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, breast) • Selective potency: leukemia lines GI50 0.30-0.65 μM; prostate lines GI50 0.43-0.84 μM • Validated mechanism: induces G2/M cell cycle arrest and dose-dependent apoptosis; benchmark compound for SAR studies within the apoptosis inducer series Supplied as research-grade powder with comprehensive Certificate of Analysis. Global B2B shipping available.

Molecular Formula C27H29N3O5
Molecular Weight 475.5 g/mol
Cat. No. B12408894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 12
Molecular FormulaC27H29N3O5
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5)N
InChIInChI=1S/C27H29N3O5/c1-31-22-9-8-16(10-21(22)28)14-30-15-20-19(7-5-6-17-13-29-35-26(17)20)25(30)18-11-23(32-2)27(34-4)24(12-18)33-3/h8-13,15H,5-7,14,28H2,1-4H3
InChIKeyVETZUTHWHOHZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptosis Inducer 12: Baseline Profile


Apoptosis inducer 12 (Compound 3z; CAS: 1971096-01-1) is a small molecule apoptosis inducer that acts through the mitochondrial pathway . It exhibits broad-spectrum antiproliferative activity against nine distinct human tumor cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . The compound has a molecular weight of 475.54 Da and a molecular formula of C27H29N3O5 .

Mitochondrial pathway apoptosis studies
Multi-cell-line screening context
p53-independent mechanism research

Apoptosis Inducer 12: In-Class Substitution Risks


Direct substitution of Apoptosis inducer 12 with other apoptosis inducers within the same compound series is not scientifically valid due to divergent mechanisms of action and distinct potency profiles. While Apoptosis inducer 11 (compound 3u) and Apoptosis inducer 12 (compound 3z) both engage the mitochondrial pathway, they exhibit differential effects on cell cycle arrest and proliferation across various cancer cell lines . Furthermore, Apoptosis inducer 13 (Compound Ru4) operates via a distinct reactive oxygen species (ROS)-mediated mechanism, and Apoptosis inducer 14 (Compd 7f) relies on p53-mediated intrinsic and extrinsic pathways, precluding their use as interchangeable alternatives . The quantitative data presented in Section 3 demonstrates these critical differences that necessitate precise compound selection for experimental consistency.

Inducer 11 (3u)
Mitochondrial pathway with additional G2/M block may shift cell cycle endpoint profiles.
Inducer 13 (Ru4)
ROS-mediated mechanism may not reproduce mitochondrial apoptosis readout.
Inducer 14 (7f)
p53-dependent activity may limit pathway engagement in p53-deficient cancer models.
Inducer 16 (3)
IAP-targeted (Smac mimetic) mechanism differs from mitochondrial pathway upstream signaling.

Apoptosis Inducer 12: Differentiation Evidence


Broad-Spectrum Antiproliferative Activity

Apoptosis inducer 12 (Compound 3z) demonstrates broad-spectrum antiproliferative activity against nine distinct human tumor cell lines, with GI50 values ranging from 0.24 μM to 96.6 μM . This contrasts with Apoptosis inducer 11 (compound 3u), for which quantitative GI50 data across multiple cell lines is not reported in available datasheets . The availability of quantitative GI50 data for Apoptosis inducer 12 enables more informed selection for specific cancer models.

Antiproliferative Activity
Reported
GI50 0.24 - 96.6 μM across 9 human tumor cell lines
Inducer 11: GI50 data not reported
Supports multi-cell-line screening context
Data availability may aid model selection
Antiproliferative Cancer GI50

Mitochondrial Pathway Induction

Apoptosis inducer 12 induces apoptosis specifically through the mitochondrial pathway . In contrast, Apoptosis inducer 11 (compound 3u), which also acts via the mitochondrial pathway, is reported to induce a G2/M block and a strong decrease in S phase in non-Hodgkin lymphoma cell lines . While Apoptosis inducer 12's effect on cell cycle progression is not quantified in available datasheets, this distinction in reported functional outcomes highlights that these two compounds, despite sharing a core mechanism, may have divergent downstream cellular effects.

Mechanism & Cell Cycle
Class-level
Target: Mitochondrial pathway; cell cycle effects not reported
Inducer 11: G2/M block, S phase reduction in non-Hodgkin lymphoma cells
Cell cycle divergence may alter endpoint interpretation
Apoptosis Mitochondrial pathway Mechanism

Mitochondrial vs. ROS-Mediated Apoptosis

Apoptosis inducer 12 (Compound 3z) acts via the mitochondrial pathway . In stark contrast, Apoptosis inducer 13 (Compound Ru4) promotes apoptosis through the conversion of NADH to NAD+ and a subsequent increase in intracellular reactive oxygen species (ROS) levels . This fundamental difference in the proximal mechanism of action means that these two compounds cannot be used interchangeably in studies investigating specific apoptotic pathways.

Pathway Specificity
Class-level
Target: Mitochondrial pathway
Inducer 13: ROS-mediated (NADH→NAD+, ROS increase)
Pathway mismatch may shift apoptotic readout
Mechanism of action ROS Mitochondrial pathway

p53-Independent vs. p53-Dependent Apoptosis

Apoptosis inducer 14 (Compd 7f) exhibits IC50 values of 193.93 μg/mL, 6.76 μg/mL, and 222.67 μg/mL in A549, HCT116, and HF84 cells, respectively, and its activity is mediated by p53 . In contrast, Apoptosis inducer 12 (Compound 3z) demonstrates GI50 values ranging from 0.24 to 96.6 μM across a different panel of nine human tumor cell lines, and its activity is p53-independent (mitochondrial pathway) . Direct numerical comparison is limited due to different metrics (IC50 vs. GI50) and cell line panels, but the p53-dependence of Apoptosis inducer 14 versus the p53-independence of Apoptosis inducer 12 is a critical differentiator for studies in p53-mutant or p53-null cancer models.

p53 Status & Potency
Reported
Target: GI50 0.24-96.6 μM (p53-independent)
Inducer 14: IC50 6.76-222.67 μg/mL (p53-dependent)
p53 context may dictate pathway engagement
Different metrics (GI50 vs IC50) limit direct comparison
Potency p53 IC50

Mitochondrial Pathway vs. Smac Mimetic

Apoptosis inducer 12 (Compound 3z) acts via the mitochondrial pathway . In contrast, Apoptosis inducer 16 (Compound 3) is a bivalent Smac mimetic that directly binds to BIR2 and BIR3 domains of inhibitor of apoptosis proteins (IAPs) to induce apoptosis . This represents a fundamental difference in molecular target engagement, with Apoptosis inducer 12 acting upstream of mitochondrial outer membrane permeabilization, while Apoptosis inducer 16 acts downstream by neutralizing IAP-mediated caspase inhibition.

Target Engagement
Class-level
Target: Mitochondrial pathway (upstream of MOMP)
Inducer 16: Bivalent Smac mimetic; binds IAP BIR2/BIR3
Upstream vs downstream target divergence
Target engagement IAP Smac mimetic

Apoptosis Inducer 12: Application Scenarios


Broad-Spectrum Antiproliferative Screening

Apoptosis inducer 12 is ideally suited for broad-spectrum antiproliferative screening across multiple human tumor cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . Its reported GI50 values (0.24 - 96.6 μM) across these nine cell lines provide a quantitative benchmark for comparison with other compounds or for establishing baseline sensitivity in specific cancer models .

Mitochondrial Apoptosis Pathway Studies

Given its specific mechanism of action via the mitochondrial pathway , Apoptosis inducer 12 is the compound of choice for researchers investigating the intrinsic apoptotic cascade, including mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. This distinguishes it from other in-class compounds that act via ROS generation or p53-dependent mechanisms .

p53-Independent Cancer Cell Death

Because Apoptosis inducer 12 operates through the p53-independent mitochondrial pathway , it is particularly valuable for studies in p53-mutant or p53-null cancer cell lines where p53-dependent apoptosis inducers (e.g., Apoptosis inducer 14) would be ineffective . This makes it a strategic tool for investigating therapeutic vulnerabilities in p53-deficient tumors.

Apoptosis Inducer Comparative Analysis

Apoptosis inducer 12 serves as a key reference compound for comparative studies within the broader apoptosis inducer series (e.g., compounds 3u, 3z, Ru4, 7f, 3). Its well-defined mitochondrial mechanism and broad cell line activity profile make it a useful benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, or pharmacokinetic properties within this chemical series.

Application
Selection Property
Validation Focus
Cancer cell-model screening
Multi-cell-line activity profile
Cell-viability endpoint profiling
Mitochondrial pathway research
Intrinsic apoptosis mechanism context
MOMP / caspase cascade endpoints
p53-independent apoptosis studies
p53-null / mutant model compatibility
Cell death endpoint in p53-deficient lines
Apoptosis inducer SAR studies
Benchmark for mitochondrial pathway series
Comparative potency and mechanism profiling

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